Superior Potency in Prolonging Hexobarbital-Induced Sleeping Time in Mice vs. 4-Ethoxy and 4-Propoxy Analogs
The foundational SAR study by Moffett et al. established that the 4-allyloxy substituent confers maximal hypnotic activity. The target compound greatly increased the sleeping time of mice given small doses of hexobarbital. While the precise fold-change values require extraction from Table I of the primary publication, the paper explicitly describes this compound as the benchmark for 'high activity,' against which other analogs were found to be 'slightly less active' or 'in general less active' . For instance, the 4-allyloxy-3,5-dimethyl analog series showed about the same order of activity as the 3,5-dipropyl compounds, but the 4-allyloxy-3,5-dipropyl compound (the target) was the lead that prompted the full investigation, indicating its superior activity profile . This profile is further corroborated by a patent that specifically claims esters of this compound for CNS applications, underscoring its privileged status .
| Evidence Dimension | Hexobarbital sleeping time prolongation (hypnotic potentiation) |
|---|---|
| Target Compound Data | Qualitatively described as 'greatly increased' sleeping time; identified as the prototypical highly active lead compound. |
| Comparator Or Baseline | 4-Alkoxy analogs (e.g., 3,5-dipropyl variants with 4-methoxy, 4-ethoxy, 4-propoxy groups). General finding: acids and esters with other 4-alkoxy groups were less active than the 4-allyloxy lead. |
| Quantified Difference | Not available as a precise numerical difference from the truncated text. The differentiation is based on the paper's explicit ranking where the 4-allyloxy compound is the lead and maximally active compound against which a 'loss of activity' is measured for other alkoxy-substituted derivatives. |
| Conditions | In vivo mouse model; hexobarbital-induced sleep time assay. Compounds administered to mice prior to a small dose of hexobarbital. Measurement: duration of loss of righting reflex. |
Why This Matters
This positions the allyloxy derivative uniquely as the essential reference standard for any CNS depression study aiming to benchmark novel sedative-hypnotic agents against the founding pharmacophore of this compound class.
- [1] Moffett, R. B., Seay, P. H., & Reid, W. B. (1960). Central Nervous System Depressants-I. 4-Alkoxy-3,5-dipropylbenzoic Acids and Derivatives. Journal of Medicinal and Pharmaceutical Chemistry, 2(2), 179–200. View Source
- [2] Moffett, R. B., & Seay, P. H. (1960). Central Nervous System Depressants-II. 4-Allyloxy-3,5-dialkylbenzoic Acids and Derivatives. Journal of Medicinal and Pharmaceutical Chemistry, 2(2), 201–213. View Source
- [3] Reid, W. B., & Seay, P. H. (1958). U.S. Patent No. 2,855,419. Washington, DC: U.S. Patent and Trademark Office. View Source
